Daidzein Exhibits 1.6- to 4.5-Fold Weaker Antiproliferative Potency Than Genistein in Breast Cancer Cell Lines
In a direct comparative study of isoflavone effects on human breast carcinoma cell lines (MDA-468 ER-negative, MCF-7 and MCF-7-D-40 ER-positive), genistein demonstrated IC50 values ranging from 6.5 to 12.0 μg/mL, whereas daidzein exhibited significantly weaker growth inhibition with IC50 values from 20 to 34 μg/mL [1]. Biochanin A showed comparable weak inhibition to daidzein within the same 20–34 μg/mL range. This quantitative difference is critical for researchers designing dose-response experiments where excessive growth inhibition from genistein may confound mechanistic studies of estrogen receptor signaling.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | 20–34 μg/mL |
| Comparator Or Baseline | Genistein: 6.5–12.0 μg/mL; Biochanin A: 20–34 μg/mL |
| Quantified Difference | Genistein is 1.6- to 4.5-fold more potent than daidzein |
| Conditions | MDA-468 (ER-negative), MCF-7 (ER-positive), MCF-7-D-40 (ER-positive) human breast carcinoma cell lines |
Why This Matters
Researchers requiring moderate antiproliferative activity without the pronounced cytotoxicity of genistein should select daidzein for dose-response studies where viability maintenance is essential.
- [1] Peterson G, Barnes S. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene. Biochemical and Biophysical Research Communications. 1991;179(1):661-667. doi:10.1016/0006-291x(91)91423-a. View Source
